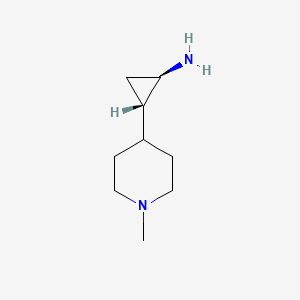
(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(1-Methylpiperidin-4-yl)cyclopropan-1-amine is a chemical compound that belongs to the class of cyclopropane-containing amines. It is a chiral compound with two stereoisomers, (1R,2S) and (1S,2R). The (1R,2S) isomer is the active form and has been found to exhibit potential therapeutic effects in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is a mild procedure that preserves enantiomeric purity. This methodology facilitates the synthesis of compounds with potential applications in the development of reuptake inhibitors, such as dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Synthesis of N-Substituted Derivatives
A sequential three-component reaction involving 3,5-diarylidenepiperidin-4-one, malononitrile, and various amines under microwave irradiation leads to the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. This method is notable for its operational simplicity and safety, making it suitable for fast small-scale synthesis for biomedical screening (Han et al., 2010).
Development of Conformationally Restricted Analogues
The cyclopropane ring is utilized to restrict the conformation of biologically active compounds, which is critical for improving activity and understanding bioactive conformations. For instance, conformationally restricted analogues of histamine have been synthesized to investigate their potential applications in medicinal chemistry (Kazuta et al., 2002).
Biocatalytic Synthesis Approaches
Biocatalytic methods have been explored for synthesizing key building blocks of therapeutically significant compounds, such as the anti-thrombotic agent ticagrelor. Employing ketoreductase, amidase, or lipase biocatalysts achieves high enantiomeric excess, demonstrating the potential of biocatalysis in precise and sustainable chemical synthesis (Hugentobler et al., 2016).
Eigenschaften
IUPAC Name |
(1R,2S)-2-(1-methylpiperidin-4-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-4-2-7(3-5-11)8-6-9(8)10/h7-9H,2-6,10H2,1H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNJSONSDGVEEK-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)[C@@H]2C[C@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
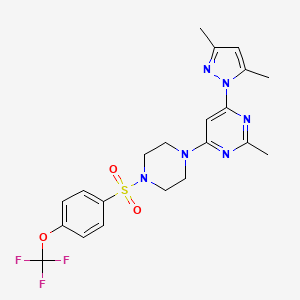
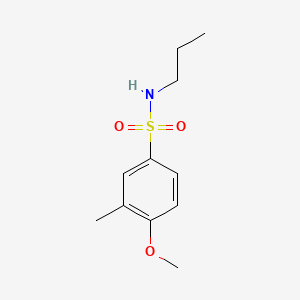


![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
![3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2382434.png)
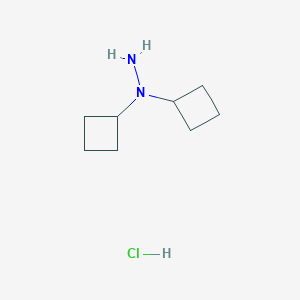
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)
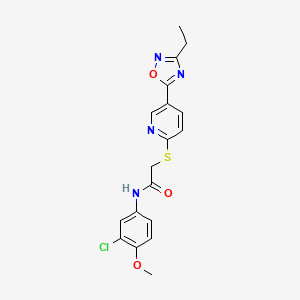

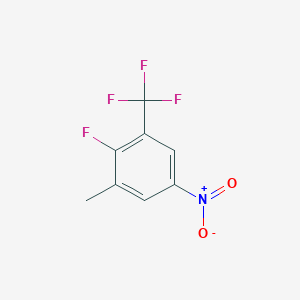
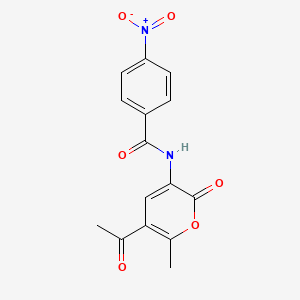
![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)